molecular formula C19H18N2S B12602136 Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- CAS No. 651316-31-3

Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-

Cat. No.: B12602136
CAS No.: 651316-31-3
M. Wt: 306.4 g/mol
InChI Key: MVEKHYRTOGUQHE-UHFFFAOYSA-N
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Description

Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted with two 4-methylphenyl groups at positions 4 and 5, and a methylthio group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with thiourea in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyrimidine ring.

Scientific Research Applications

Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- can be compared with other pyrimidine derivatives, such as:
    • Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylamino)-
    • Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)-
    • Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-2-amine

Uniqueness

The uniqueness of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

651316-31-3

Molecular Formula

C19H18N2S

Molecular Weight

306.4 g/mol

IUPAC Name

4,5-bis(4-methylphenyl)-6-methylsulfanylpyrimidine

InChI

InChI=1S/C19H18N2S/c1-13-4-8-15(9-5-13)17-18(20-12-21-19(17)22-3)16-10-6-14(2)7-11-16/h4-12H,1-3H3

InChI Key

MVEKHYRTOGUQHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CN=C2SC)C3=CC=C(C=C3)C

Origin of Product

United States

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